molecular formula C11H13NOS B7717951 3-(2-Methyl-6-methylthiophenyl)-4,5-dihydroisoxazole CAS No. 250592-91-7

3-(2-Methyl-6-methylthiophenyl)-4,5-dihydroisoxazole

Cat. No.: B7717951
CAS No.: 250592-91-7
M. Wt: 207.29 g/mol
InChI Key: ZTJWBDREQSNUKG-UHFFFAOYSA-N
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Description

3-(2-Methyl-6-methylthiophenyl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

IUPAC Name

3-(2-methyl-6-methylsulfanylphenyl)-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-8-4-3-5-10(14-2)11(8)9-6-7-13-12-9/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJWBDREQSNUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SC)C2=NOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-6-methylthiophenyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-6-methylthiobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic conditions to yield the isoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(2-Methyl-6-methylthiophenyl)-4,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-6-methylthiophenyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the isoxazole ring and the methylthiophenyl group allows for specific interactions with biological molecules, influencing pathways related to inflammation, microbial growth, and other physiological processes.

Comparison with Similar Compounds

  • 2-Methyl-6-(methylthio)pyrazine
  • 2-Methyl-6-(methylthio)pyrimidine
  • 2-Methyl-6-(methylthio)benzoxazole

Comparison: Compared to these similar compounds, 3-(2-Methyl-6-methylthiophenyl)-4,5-dihydroisoxazole is unique due to the presence of the isoxazole ring, which imparts different chemical reactivity and biological activity. The methylthiophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.

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